In-Depth Technical Guide: 1-Methyl-1H-pyrazole-4,5-diamine Sulfate
In-Depth Technical Guide: 1-Methyl-1H-pyrazole-4,5-diamine Sulfate
CAS Number: 20055-01-0
This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-4,5-diamine sulfate, a chemical compound with applications in the cosmetics industry and potential relevance in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 20055-01-0 | [4][5][6] |
| Molecular Formula | C₄H₁₀N₄O₄S | [5][7] |
| Molecular Weight | 210.21 g/mol | [5] |
| Physical Form | Solid | [1][2] |
| Purity | ≥ 97% | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Synthesis
Detailed, step-by-step experimental protocols for the synthesis of 1-Methyl-1H-pyrazole-4,5-diamine sulfate are not extensively published. However, the synthesis of related 4,5-diaminopyrazole derivatives is documented, providing a likely synthetic pathway. One patented method describes the synthesis of 3,5-dibromo-1-methyl-4-nitropyrazole, a potential precursor, by reacting 3,5-dibromo-4-nitropyrazole with methyl sulfate in a sodium hydroxide solution.[8] Subsequent reduction of the nitro group and displacement of the bromo groups would yield the diamino pyrazole.
A general workflow for the synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. For substituted pyrazoles, a multi-step synthesis is common, as outlined in the synthesis of 1,3-diphenyl-1H-pyrazole-4,5-diamine. This process begins with a multicomponent reaction to form a 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile intermediate, followed by functional group transformations to yield the final diamine product.
Caption: Generalized synthetic workflow for 1-Methyl-1H-pyrazole-4,5-diamine.
Applications
Hair Dye Formulations
The primary and well-documented application of 1-Methyl-1H-pyrazole-4,5-diamine sulfate is as a component in oxidative hair dye formulations.[9] In this context, it acts as a "precursor" or "coupling reagent".[9] The hair dyeing process involves an oxidative reaction where the precursor reacts with a coupler in the presence of an oxidizing agent, such as hydrogen peroxide. This reaction forms larger dye molecules that are trapped within the hair shaft, resulting in a permanent hair color.
A safety assessment of a related compound, 1-hydroxyethyl 4,5-diamino pyrazole sulfate, details its use in hair dye formulations at concentrations up to 4.8%, which is diluted to 2.4% before application.[4]
Caption: Oxidative hair dyeing process involving a pyrazole precursor.
Potential in Drug Development
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3] Pyrazole derivatives are known to exhibit a wide range of biological activities and have been extensively investigated as kinase inhibitors for cancer therapy.
While there is no specific literature detailing the use of 1-Methyl-1H-pyrazole-4,5-diamine sulfate as a drug candidate, its structural similarity to known kinase inhibitors suggests potential in this area. For instance, N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent CDK2 inhibitors.[3] Furthermore, 1H-pyrazole biaryl sulfonamides have been identified as novel inhibitors of the G2019S-LRRK2 kinase, a target in Parkinson's disease research.[7] The dihydropyrazole scaffold has also been explored for the development of highly selective RIP1 kinase inhibitors for treating inflammatory diseases.
The general mechanism for many pyrazole-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: General mechanism of pyrazole-based kinase inhibitors.
Safety and Toxicology
Safety data for 1-Methyl-1H-pyrazole-4,5-diamine sulfate is limited. However, information on the related compound, 1-hydroxyethyl-4,5-diamino pyrazole sulfate, provides some insight. For this related compound, the acute oral LD50 in rats was found to be greater than 2000 mg/kg body weight.[10] It is important to handle this and related compounds with appropriate personal protective equipment, including gloves, and to avoid inhalation of dust.
The safety of pyrazole-containing hair dye ingredients has been reviewed by regulatory bodies. The Scientific Committee on Consumer Safety (SCCS) has issued opinions on the safety of these compounds in cosmetic products.[10]
Experimental Protocols
General Protocol for Pyrazole Synthesis
The following is a generalized protocol for the synthesis of pyrazole derivatives, which may be adapted for 1-Methyl-1H-pyrazole-4,5-diamine sulfate with appropriate modifications to starting materials and reaction conditions.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting hydrazine (e.g., methylhydrazine) in a suitable solvent (e.g., ethanol).
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Dicarbonyl Addition: To the stirring solution, add the 1,3-dicarbonyl compound dropwise.
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Reaction: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase.
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Prepare Reagents: Prepare a stock solution of the test compound (e.g., a 1-Methyl-1H-pyrazole-4,5-diamine derivative) in DMSO. Prepare assay buffer, kinase, substrate, and ATP solutions.
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Assay Plate Setup: Add the assay buffer, kinase, and test compound at various concentrations to the wells of a microplate.
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Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at a controlled temperature for a set time.
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Detect Kinase Activity: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP consumed using a suitable detection method (e.g., luminescence-based assay).
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Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
1-Methyl-1H-pyrazole-4,5-diamine sulfate is a chemical primarily utilized in the cosmetics industry as a hair dye precursor. Its pyrazole core structure, however, places it within a class of compounds of significant interest to the pharmaceutical industry, particularly in the development of kinase inhibitors. While specific data on its biological activity and detailed synthesis protocols are not widely available, the existing literature on related pyrazole derivatives provides a strong foundation for further research into its potential therapeutic applications. Researchers and drug development professionals are encouraged to explore the synthesis and biological evaluation of this and similar compounds as potential leads in various disease areas.
References
- 1. osti.gov [osti.gov]
- 2. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cir-safety.org [cir-safety.org]
- 5. scbt.com [scbt.com]
- 6. 1-methyl-1H-pyrazole-4,5-diamine sulfate | CAS:20055-01-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 7. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair - Google Patents [patents.google.com]
- 9. theclinivex.com [theclinivex.com]
- 10. researchgate.net [researchgate.net]
